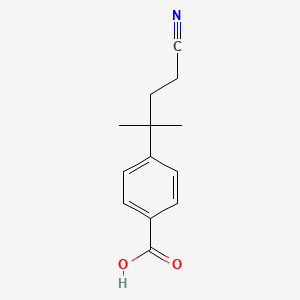

4-(4-Cyano-2-methylbutan-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyano-2-methylbutan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,8-3-9-14)11-6-4-10(5-7-11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSQCAMBWUZIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#N)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Cyano 2 Methylbutan 2 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgub.edu For 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid, the primary strategic disconnections are identified at the key functional groups and structural junctions.

The most logical disconnections for the target molecule are:

C-C Bond Disconnection: The bond between the aromatic ring and the tertiary carbon of the branched alkyl chain. This suggests an electrophilic aromatic substitution, such as a Friedel-Crafts alkylation, as a potential forward reaction.

Functional Group Interconversion (FGI): The carboxylic acid group can be retrosynthetically converted to a more manageable precursor, such as a methyl group, which can be oxidized in a later synthetic step. This approach circumvents the issue of performing Friedel-Crafts reactions on a deactivated benzoic acid ring. quora.comcurlyarrows.com

C-CN Bond Disconnection: The cyano group on the side chain can be disconnected to reveal a precursor with a suitable leaving group, such as a halide. This points to a nucleophilic substitution reaction with a cyanide salt in the forward synthesis.

This analysis leads to a plausible synthetic strategy: starting with toluene (B28343), introducing the branched alkyl chain via Friedel-Crafts alkylation, functionalizing the side chain to incorporate the cyano group, and finally, oxidizing the methyl group on the aromatic ring to the desired carboxylic acid.

Established Synthetic Routes to Benzoic Acid Derivatives with Branched Alkyl Chains

Building upon the retrosynthetic plan, established synthetic routes can be employed to construct the target molecule. This involves forming the core benzoic acid structure and introducing the complex alkyl substituent.

Several methods exist for the synthesis of benzoic acid derivatives. The choice of method often depends on the desired substitution pattern and the compatibility of other functional groups.

| Synthesis Method | Starting Material | Brief Description | Key Considerations |

| Oxidation of Alkylbenzenes | An alkyl-substituted benzene (B151609) (e.g., toluene) | The alkyl side chain is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. | This is a robust and common method. The alkyl group must be attached to the ring, and the reaction conditions are harsh, which could affect other functional groups. |

| Grignard Carboxylation | An aryl halide (e.g., 4-bromotoluene) | The aryl halide is converted to a Grignard reagent (Ar-MgX), which then reacts with carbon dioxide (CO₂) followed by acidic workup to yield the carboxylic acid. | This method is versatile but requires anhydrous conditions and is sensitive to acidic protons in the substrate. |

| Hydrolysis of Benzonitriles | A benzonitrile (B105546) derivative | The nitrile group (-CN) is hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. ebsco.com | This is an effective method if the benzonitrile is readily accessible. The cyano group itself is a versatile functional handle. nih.govresearchgate.net |

For the synthesis of this compound, the oxidation of a p-alkyltoluene derivative is a highly strategic choice, as it allows for the introduction of the complex side chain prior to the formation of the deactivating carboxylic acid group.

Attaching a branched alkyl chain to an aromatic ring is commonly achieved through the Friedel-Crafts alkylation reaction. wikipedia.org This reaction involves an alkyl halide or an alkene reacting with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org

However, direct Friedel-Crafts alkylation on benzoic acid is generally unsuccessful. The carboxylic acid group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. curlyarrows.comdoubtnut.comquora.com

A more viable strategy involves a two-step process:

Alkylation of Toluene: Toluene, with its electron-donating methyl group, is activated towards Friedel-Crafts alkylation. Reacting toluene with a suitable precursor for the branched chain, such as 2-methyl-4-chlorobutanenitrile or a related alkene, in the presence of a Lewis acid would attach the side chain at the para position.

Subsequent Oxidation: The methyl group of the resulting 4-alkyltoluene derivative can then be oxidized to the carboxylic acid.

This sequence avoids the deactivation issue and allows for the successful construction of the carbon skeleton.

The cyano group (-C≡N) is a versatile functional group in organic synthesis, often serving as a precursor to amines, amides, and carboxylic acids. nih.govresearchgate.net There are several methods for its introduction into a molecule. numberanalytics.com

For the target molecule's side chain, the most direct approach is a nucleophilic substitution reaction. This would typically involve:

Starting Material: A precursor molecule containing a good leaving group, such as a primary halide (e.g., 1-bromo-3-methylbutane, which would need further modification to create the full side chain).

Reagent: A cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Reaction: The cyanide ion (CN⁻) acts as a nucleophile, displacing the halide to form a new carbon-carbon bond and introduce the nitrile functionality.

This method is highly effective for creating aliphatic nitriles and is a key step in building the cyano-containing side chain required for the target compound.

Advanced Synthetic Transformations for this compound

Specific transformations are required to convert intermediate compounds into the final product. One of the most fundamental of these is the hydrolysis of nitriles.

While the target molecule contains a nitrile, the hydrolysis of a nitrile is a crucial reaction for forming the carboxylic acid group if the synthesis were to proceed via a benzonitrile intermediate. ebsco.com This transformation can be accomplished under either acidic or basic conditions. chemguide.co.ukbyjus.comlibretexts.org The reaction proceeds in two stages, first forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid. byjus.comjove.com

Acid-Catalyzed Hydrolysis:

Conditions: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.ukcommonorganicchemistry.com

Product: The reaction directly yields the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-Catalyzed (Alkaline) Hydrolysis:

Conditions: The nitrile is heated under reflux with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). chemguide.co.ukcommonorganicchemistry.com

Product: This process initially forms the salt of the carboxylic acid (e.g., a sodium carboxylate) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

| Hydrolysis Method | Reagents | Intermediate | Final Product (before workup) |

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid + Ammonium Salt |

| Alkaline | NaOH or KOH solution, Heat | Amide | Carboxylate Salt + Ammonia |

This reaction highlights the synthetic equivalence of the nitrile group and the carboxylic acid group, providing flexibility in the design of complex synthetic routes. ebsco.com

Cyanation Reactions via Diverse Mechanisms (e.g., Sandmeyer-type procedures, electrochemical cyanation)

The introduction of the cyano (–CN) group is a critical step in the synthesis of this compound. This can be achieved either by converting a precursor functional group on the benzene ring or by incorporating the cyano group as part of the alkyl chain before its attachment to the ring. Two prominent methods for aryl cyanation are the Sandmeyer reaction and electrochemical cyanation.

Sandmeyer-type Procedures: The Sandmeyer reaction is a classic method for converting an aromatic amino group (–NH₂) into a variety of functional groups, including the cyano group. masterorganicchemistry.comorganic-chemistry.org This process involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com The subsequent treatment of this salt with a copper(I) cyanide (CuCN) solution replaces the diazonium group with a nitrile. masterorganicchemistry.comwikipedia.org

In the context of synthesizing the target molecule, a precursor such as 4-amino-(2-methylbutan-2-yl)benzoic acid would be required. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While historically significant and widely used, traditional Sandmeyer reactions often require stoichiometric amounts of copper salts and generate significant waste. researchgate.net Modern variations focus on using catalytic amounts of copper to improve the reaction's efficiency and environmental profile. researchgate.net Some newer protocols have even demonstrated copper-free Sandmeyer cyanations under specific conditions, using reagents like tetrabutylammonium (B224687) cyanide and leveraging the role of a specific counter-ion as an electron transfer agent. unito.it

Electrochemical Cyanation: Electrochemical synthesis offers a modern, often greener, alternative for cyanation. researchgate.net This method can avoid the use of toxic cyanating agents and harsh reagents by using an electric current to drive the reaction. acs.orgorganic-chemistry.org Anodic cyanation can be applied to electron-rich aromatic compounds, where the aromatic substrate is oxidized at the anode to form a radical cation, which then reacts with a cyanide source like sodium cyanide (NaCN) or trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netacs.org

This technique can be particularly advantageous as it may allow for direct C–H cyanation, potentially simplifying the synthetic route by avoiding the need for a pre-functionalized starting material like an aryl halide or amine. researchgate.net The reactions are typically conducted at room temperature in a simple undivided cell, which is beneficial for scalability. organic-chemistry.org The choice of electrode material (e.g., platinum) and electrolyte can be tuned to optimize the reaction for a broad range of substrates. researchgate.net The development of redox catalysts, such as tris(4-bromophenyl)amine, has further improved the yield and regioselectivity of electrochemical cyanation for complex molecules. organic-chemistry.org

| Feature | Sandmeyer-type Cyanation | Electrochemical Cyanation |

|---|---|---|

| Precursor | Aryl diazonium salt (from aryl amine) | Aryl halide, electron-rich arene (for C-H cyanation) |

| Cyanide Source | Copper(I) cyanide (CuCN), KCN | NaCN, Trimethylsilyl cyanide (TMSCN) |

| Key Reagent/Condition | Copper(I) catalyst/reagent | Electric current, redox catalyst (optional) |

| Mechanism | Radical-nucleophilic aromatic substitution | Anodic oxidation to radical cation, nucleophilic attack |

| Advantages | Well-established, reliable for aryl amines | Avoids bulk toxic reagents, mild conditions, potential for direct C-H functionalization |

| Disadvantages | Often requires stoichiometric copper, generates waste | Substrate scope can be limited by oxidation potential |

Alkylation and Stereoselective Functionalization of the Butane (B89635) Chain

The construction of the 4-cyano-2-methylbutan-2-yl substituent and its attachment to the benzoic acid ring is a key synthetic challenge, primarily due to the formation of a quaternary carbon atom directly bonded to the aromatic ring. A common strategy for forming such C(sp³)–C(sp²) bonds is the Friedel-Crafts alkylation.

This reaction would involve treating a benzoic acid derivative (likely an ester to protect the acid functionality) with a suitable alkylating agent, such as 2-chloro-2-methyl-4-cyanobutane, in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, Friedel-Crafts reactions on benzoic acid derivatives can be challenging due to the deactivating nature of the carboxyl/ester group, which directs incoming electrophiles to the meta position. Therefore, a more plausible route might involve alkylating a precursor like toluene, followed by oxidation of the toluene's methyl group to a carboxylic acid.

Stereoselective functionalization is not directly applicable to the synthesis of the achiral this compound. However, if chiral analogues were desired, organocatalysis could be employed. For instance, enantioselective α-alkylation of a ketone precursor to the butane chain could establish a stereocenter. Such methods often use chiral catalysts to control the stereochemical outcome of the reaction.

Esterification and Saponification Strategies

The carboxylic acid group in this compound is often protected during intermediate synthetic steps to prevent it from interfering with reactions targeting other parts of the molecule, such as Friedel-Crafts alkylation or modifications to the nitrile group. Esterification is the most common protection strategy.

Esterification: This process converts the carboxylic acid into an ester. A standard laboratory method is the Fischer esterification, where the carboxylic acid is refluxed with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). For substrates sensitive to strong acids, other methods can be used, such as reaction with dimethyl sulfate (B86663) and potassium carbonate. google.com The resulting ester, for example, methyl 4-(4-cyano-2-methylbutan-2-yl)benzoate, is generally less reactive and more soluble in organic solvents, facilitating subsequent reactions and purification.

Saponification: Once the desired synthetic transformations are complete, the ester protecting group is removed to regenerate the carboxylic acid. This is typically achieved through saponification, which involves the hydrolysis of the ester using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. googleapis.com The reaction yields the carboxylate salt, which is then acidified (e.g., with HCl) in a separate workup step to produce the final carboxylic acid product. googleapis.com The choice of base and reaction conditions must be carefully selected to avoid potential hydrolysis of the cyano group, which can be sensitive to harsh basic conditions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and waste. The process involves systematically varying key parameters for each synthetic step. researchgate.netresearchgate.net

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in an alkylation step, polar aprotic solvents might be screened against non-polar options to find the best balance of solubility and reactivity. researchgate.netscielo.br

Catalyst: For catalyzed reactions, the choice and loading of the catalyst are critical. Different Lewis acids in a Friedel-Crafts reaction or various copper catalysts in a Sandmeyer reaction would be screened. The catalyst concentration is often minimized to reduce cost and environmental impact without sacrificing efficiency. researchgate.net

Stoichiometry of Reagents: The molar ratio of reactants can influence the reaction outcome. researchgate.net For example, using a slight excess of the alkylating agent might drive the reaction to completion, but a large excess could lead to undesired multiple alkylations or other side products.

A hypothetical optimization study for an alkylation step is presented below.

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.1) | CS₂ | 25 | 12 | 45 |

| 2 | AlCl₃ (1.1) | DCM | 25 | 12 | 52 |

| 3 | FeCl₃ (1.1) | DCM | 25 | 12 | 35 |

| 4 | AlCl₃ (1.1) | DCM | 40 | 6 | 68 |

| 5 | AlCl₃ (1.5) | DCM | 40 | 6 | 75 |

| 6 | AlCl₃ (1.5) | DCM | 40 | 4 | 74 |

Principles of Green Chemistry in the Synthesis of Cyano-Benzoic Acid Derivatives

Applying the principles of green chemistry to the synthesis of this compound aims to make the process more sustainable, safer, and more efficient. researchgate.net

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org For example, addition reactions are inherently more atom-economical than substitution reactions that generate byproducts.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. greenchemistry-toolkit.org Using catalytic CuCN in Sandmeyer-type reactions or developing catalytic electrochemical processes are prime examples. researchgate.net

Designing Safer Chemicals and Syntheses: This involves minimizing the use of toxic materials. For cyanation, this could mean replacing highly toxic cyanide salts like KCN or NaCN with less toxic sources like zinc cyanide (Zn(CN)₂) or using nitrile-containing compounds where the CN group is transferred without releasing free cyanide ions. organic-chemistry.org Electrochemical methods that generate the active species in situ can also enhance safety. organic-chemistry.org

Safer Solvents and Auxiliaries: The choice of solvent is critical. Green chemistry encourages the use of safer solvents like water or acetonitrile, or even solvent-free conditions, over hazardous options like benzene or chlorinated hydrocarbons. scielo.br

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. greenchemistry-toolkit.org Electrochemical and photoredox-catalyzed reactions often proceed under mild conditions, making them more energy-efficient than traditional methods that require high temperatures.

By integrating these principles, the synthesis of cyano-benzoic acid derivatives can be made more environmentally benign and economically viable.

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Cyano 2 Methylbutan 2 Yl Benzoic Acid

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

No mass spectrometry data, including molecular ion peak or fragmentation patterns, has been published.

The inability to locate any specific analytical data for "4-(4-Cyano-2-methylbutan-2-yl)benzoic acid" prevents the creation of the detailed research article as outlined. The information available pertains to structurally different, albeit related, compounds, which are outside the strict scope of the requested subject.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

No specific UV-Vis absorption data, including maximum absorbance wavelengths (λmax), molar absorptivity (ε), or discussions on the π→π* and n→π* electronic transitions for this compound could be located. Analysis of the chromophores (the benzoic acid and phenylnitrile moieties) and their conjugation, as well as the impact of the aliphatic chain on the electronic spectrum, cannot be provided without experimental or computational data.

X-ray Crystallography for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π-stacking) is not available. A detailed description of the molecule's conformation and packing in the solid state cannot be constructed.

Computational and Theoretical Investigations of 4 4 Cyano 2 Methylbutan 2 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

No published research is available.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

No published research is available.

Ab Initio Approaches (e.g., HF, MP2)

No published research is available.

Molecular Geometry Optimization and Conformational Landscape Analysis

No published research is available.

Analysis of Torsional Angles and Rotational Barriers

No published research is available.

Assessment of Intramolecular Interactions and Conformational Stability

No published research is available.

Electronic Properties and Reactivity Descriptors

No published research is available.

Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring, which acts as the principal electron donor. The LUMO, conversely, would likely be centered on the electron-withdrawing cyano group and the adjacent aromatic system. An intramolecular charge transfer from the benzoic acid moiety to the cyano-substituted part of the molecule is anticipated upon electronic excitation.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Aromatic Compounds (Note: These are example values from theoretical studies of different, but related, compounds and are for illustrative purposes only.)

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Benzoic Acid Derivative A | -6.5 | -1.8 | 4.7 |

| Cyano-Substituted Arene B | -7.0 | -2.5 | 4.5 |

| Aromatic Carboxylic Acid C | -6.8 | -2.1 | 4.7 |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the MEP map is expected to show distinct regions of charge localization:

Negative Potential: The most negative regions (typically colored red or yellow) would be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. These sites represent the most likely points for electrophilic attack and hydrogen bond acceptance. nih.govnih.gov

Positive Potential: Regions of positive potential (typically colored blue) would be located around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atoms on the aromatic ring. The hydroxyl hydrogen, in particular, would be a primary site for nucleophilic attack and hydrogen bond donation. nih.gov

The aliphatic linker, the -(C(CH₃)₂CH₂CN) group, would generally exhibit a more neutral potential, though the proximity of the electron-withdrawing cyano group would induce some polarization. This detailed charge mapping is crucial for understanding intermolecular interactions, such as how the molecule might interact with a biological receptor or how it self-assembles in a crystalline state. walisongo.ac.idnih.gov

Spectroscopic Property Prediction from Theoretical Models

Theoretical Infrared, Raman, and Nuclear Magnetic Resonance Spectra Correlation with Experimental Data

Computational methods, particularly DFT, can accurately predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral features to molecular motions or chemical environments.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations for this compound would predict characteristic vibrational modes. By analyzing the structurally similar 4-cyanobenzoic acid, key assignments can be anticipated rasayanjournal.co.inresearchgate.net:

O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group, typically in the 2500-3300 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹. rasayanjournal.co.in

C≡N Stretch: A distinct, medium-intensity band for the nitrile group, typically appearing in the 2220-2240 cm⁻¹ range. rasayanjournal.co.in

Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. rasayanjournal.co.in

Theoretical Raman spectra would complement the IR data, often showing strong intensity for the symmetric vibrations of the aromatic ring and the cyano triple bond. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov For the target molecule, predictions would include:

¹H NMR: Distinct signals for the aromatic protons, with those closer to the electron-withdrawing carboxyl group shifted downfield. The aliphatic protons of the methyl and methylene groups would appear upfield. The acidic proton of the carboxyl group would be a broad singlet at a significantly downfield chemical shift (typically >10 ppm).

¹³C NMR: Characteristic signals for the carboxyl carbon (~170 ppm), the cyano carbon (~118 ppm), and the aromatic carbons (120-140 ppm). The quaternary and other aliphatic carbons would resonate in the upfield region.

Table 2: Predicted Characteristic Vibrational and NMR Frequencies for this compound (based on analogues)

| Spectroscopic Technique | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR/Raman | C≡N (Nitrile) | ~2230 |

| IR | C=O (Carboxyl) | ~1710 |

| IR | O-H (Carboxyl) | 2500-3300 (broad) |

| ¹³C NMR | C=O (Carboxyl Carbon) | ~170 |

| ¹³C NMR | C≡N (Cyano Carbon) | ~118 |

| ¹H NMR | O-H (Carboxyl Proton) | >10 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interaction Analysis

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into the dynamic behavior of a compound and its interactions with its environment, such as a solvent. unimi.it

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (DMSO) would reveal several key properties. The simulation would track the conformational flexibility of the aliphatic side chain and the rotational dynamics of the entire molecule. researchgate.net Crucially, it would elucidate the nature of solvent interactions. The carboxylic acid group would be expected to form strong hydrogen bonds with protic solvents, acting as both a hydrogen bond donor (via -OH) and acceptor (via C=O). The cyano group would also act as a hydrogen bond acceptor. These simulations can quantify the strength and lifetime of these interactions and calculate properties like the radial distribution function to understand the solvent structuring around the solute molecule. Such insights are vital for predicting solubility and understanding behavior in solution. unimi.it

Theoretical Studies of Reaction Mechanisms and Pathways for Cyano- and Carboxyl-Substituted Systems

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For a molecule containing both cyano and carboxyl groups, several reaction types could be investigated theoretically.

For example, theoretical studies could model the decarboxylation of the benzoic acid moiety or nucleophilic addition to the cyano group. DFT calculations can be used to compare the energetics of different potential pathways. nih.gov In broader studies of carboxylate-assisted reactions, computational models have helped to differentiate between various proposed mechanisms, such as concerted metalation-deprotonation pathways in organometallic catalysis. Similarly, theoretical investigations into reactions involving cyano radicals have used computational methods to map out complex reaction networks, identify stable intermediates, and predict final product distributions. nih.gov These approaches could be applied to understand the reactivity and potential synthetic transformations of this compound.

Chemical Reactivity and Transformation Pathways of 4 4 Cyano 2 Methylbutan 2 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo numerous transformations, primarily through nucleophilic acyl substitution. libretexts.org These reactions allow for the conversion of the carboxylic acid into other important organic compounds.

Derivatization of the carboxylic acid group is a fundamental process in organic synthesis to produce esters, amides, and acid halides, which are often important intermediates or final products in the pharmaceutical and materials science industries. google.comnih.gov

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This equilibrium-driven process, known as Fischer esterification, often requires the removal of water to drive the reaction to completion. Alternatively, the carboxylic acid can be converted to its carboxylate salt with a base, followed by reaction with an alkyl halide.

Amides: The direct reaction of a carboxylic acid with an amine to form an amide requires very high temperatures and is generally inefficient. researchgate.net Therefore, the carboxylic acid must first be "activated." researchgate.net This is commonly done using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the hydroxyl group into a better leaving group. youtube.com The activated acid then readily reacts with a primary or secondary amine to form the corresponding amide. nih.gov Another common method involves the conversion of the carboxylic acid to a more reactive acid chloride first. nih.gov

Acid Halides: Carboxylic acids are readily converted into acid halides, which are highly reactive and useful synthetic intermediates. libretexts.org Acid chlorides are the most common and are prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). youtube.com These reactions proceed by converting the hydroxyl group into an excellent leaving group. youtube.com

| Derivative | Reagent(s) | Typical Conditions | Product |

| Ester | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Reflux | Methyl 4-(4-cyano-2-methylbutan-2-yl)benzoate |

| Amide | 1. SOCl₂ 2. Ammonia (B1221849) (NH₃) | 1. Reflux 2. Pyridine, 0 °C to RT | 4-(4-Cyano-2-methylbutan-2-yl)benzamide |

| Acid Chloride | Thionyl chloride (SOCl₂) | Reflux, neat or in an inert solvent | 4-(4-Cyano-2-methylbutan-2-yl)benzoyl chloride |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids like benzoic acid derivatives is generally difficult and requires harsh conditions. libretexts.org

Standard laboratory methods often involve heating the carboxylic acid with a mixture of sodium hydroxide (B78521) and calcium oxide, known as soda-lime. libretexts.orgyoutube.com This reaction proceeds through the formation of the sodium salt of the acid. youtube.com For benzoic acid itself, this process yields benzene (B151609). youtube.com The stability of the aryl anion intermediate is a key factor, and the reaction is not typically facile for simple benzoic acids without strong electron-withdrawing or ortho-donating groups. researchgate.net

Modern synthetic chemistry has developed catalytic methods that can achieve decarboxylation under milder conditions. These often involve transition metal catalysts, such as those based on copper, silver, palladium, or rhodium, which can facilitate the cleavage of the C-C bond. organic-chemistry.org For instance, copper-catalyzed decarboxylation can proceed via an aryl-copper intermediate. nih.gov Photoredox catalysis has also emerged as a powerful tool for the decarboxylation of carboxylic acids under mild, visible-light-induced conditions. researchgate.netorganic-chemistry.org

| Method | Reagent/Catalyst | Typical Conditions | Product |

| Soda-Lime Decarboxylation | NaOH/CaO (Soda-Lime) | High temperature (200-300 °C) | 4-Cyano-2-methyl-2-phenylbutane |

| Copper-Catalyzed | Cu(I) or Cu(II) salt, base | 150-220 °C, in a high-boiling solvent | 4-Cyano-2-methyl-2-phenylbutane |

| Photoredox Catalysis | Photocatalyst (e.g., Iridium complex), Light | Room temperature, organic solvent | 4-Cyano-2-methyl-2-phenylbutane |

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic addition, providing pathways to other important classes of compounds. libretexts.org

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. numberanalytics.comnumberanalytics.comlibretexts.org This reaction proceeds through an amide intermediate. libretexts.orgbyjus.com

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. numberanalytics.comlumenlearning.com The initially formed amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with a strong aqueous base, like sodium hydroxide. libretexts.org In this case, the highly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. numberanalytics.com Subsequent protonation by water forms the amide intermediate, which is then hydrolyzed to a carboxylate salt. openstax.org Ammonia is liberated during this process. libretexts.org To obtain the free carboxylic acid, a final acidification step is required. libretexts.org

For 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid, complete hydrolysis of the nitrile would result in the formation of a dicarboxylic acid, 4-(3-carboxy-1,1-dimethylpropyl)benzoic acid.

| Condition | Reagents | Intermediate | Final Product (after workup) |

| Acidic | H₂O, HCl (aq) | 4-(4-Carbamoyl-2-methylbutan-2-yl)benzoic acid | 4-(3-Carboxy-1,1-dimethylpropyl)benzoic acid |

| Basic | 1. NaOH (aq) 2. H₃O⁺ | 4-(4-Carbamoyl-2-methylbutan-2-yl)benzoic acid | 4-(3-Carboxy-1,1-dimethylpropyl)benzoic acid |

The nitrile group can be reduced to a primary amine (-CH₂NH₂). This is a valuable transformation for synthesizing amines.

The most common and powerful reagent for this reduction is lithium aluminum hydride (LiAlH₄). openstax.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the nitrogen, yielding the primary amine. openstax.org It is important to note that LiAlH₄ is a very strong reducing agent and will also reduce the carboxylic acid group to an alcohol. Therefore, to selectively reduce the nitrile, the carboxylic acid group must first be protected, for example, by converting it to an ester.

Another widely used method is catalytic hydrogenation. This involves treating the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, platinum, or palladium. This method can sometimes offer better selectivity compared to LiAlH₄, although the carboxylic acid group can also be reduced under more forcing conditions.

| Reagent/Method | Typical Conditions | Product (assuming -COOH is protected) |

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF or Diethyl ether 2. H₂O workup | 4-(4-(Aminomethyl)-2-methylbutan-2-yl)benzoic acid derivative |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C catalyst | High pressure, elevated temperature |

The carbon atom of the nitrile group is electrophilic and can be attacked by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.org

When a nitrile is treated with a Grignard reagent, the organometallic compound adds across the carbon-nitrogen triple bond to form an imine anion salt. Subsequent hydrolysis of this intermediate in aqueous acid yields a ketone. This reaction provides an excellent method for ketone synthesis. For example, reacting this compound (after protection of the acidic proton) with methylmagnesium bromide would, after hydrolysis, yield 4-(2-methyl-4-oxopentan-2-yl)benzoic acid.

| Reagent | Intermediate (after addition) | Final Product (after hydrolysis) |

| Methylmagnesium Bromide (CH₃MgBr) | Imine anion salt | 4-(2-Methyl-4-oxopentan-2-yl)benzoic acid |

| Phenyllithium (C₆H₅Li) | Imine anion salt | 4-(4-Oxo-2-methyl-4-phenylbutan-2-yl)benzoic acid |

Transformations on the Benzoic Acid Ring

The benzoic acid ring is the primary site for aromatic substitution reactions, as well as oxidation and reduction pathways that target the core aromatic system. The nature and position of the existing substituents significantly govern the regioselectivity and rate of these transformations.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound possesses two substituents with opposing electronic effects, which compete to direct incoming electrophiles.

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing through both inductive and resonance effects. Consequently, it deactivates the aromatic ring, making it less nucleophilic and slower to react with electrophiles compared to benzene. The -COOH group is a meta-director. numberanalytics.comquora.comchegg.com Attack at the ortho or para positions would place a destabilizing positive charge adjacent to the positively polarized carbonyl carbon in the resonance intermediate. numberanalytics.comquora.com

Alkyl Group (-C(CH₃)(CH₂CH₂CN)C₆H₄-): The tertiary alkyl group attached to the ring is an electron-donating group through an inductive effect. wikipedia.orglibretexts.org Electron-donating groups activate the ring towards electrophilic attack and are ortho- and para-directors. openstax.orglibretexts.org They stabilize the carbocation intermediate (the sigma complex), particularly when the attack occurs at the ortho or para positions. openstax.org

In this molecule, the activating, ortho-, para-directing alkyl group and the deactivating, meta-directing carboxylic acid group are positioned para to each other. The activating effect of the alkyl group generally overrides the deactivating effect of the carboxyl group in determining the position of substitution. Therefore, incoming electrophiles are directed to the positions ortho and para to the activating alkyl group. However, the position para to the alkyl group is already occupied by the carboxylic acid. The two positions ortho to the alkyl group (and meta to the carboxylic acid) are electronically favored. Due to the significant steric hindrance posed by the bulky tertiary alkyl substituent, substitution is most likely to occur at the less hindered position.

Below is a summary of predicted outcomes for common electrophilic aromatic substitution reactions.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(4-Cyano-2-methylbutan-2-yl)-3-nitrobenzoic acid |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-Bromo-4-(4-cyano-2-methylbutan-2-yl)benzoic acid or 3-Chloro-4-(4-cyano-2-methylbutan-2-yl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-(4-Cyano-2-methylbutan-2-yl)-3-sulfobenzoic acid |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is significantly different from electrophilic substitution. It requires an electron-poor aromatic ring and the presence of a good leaving group (such as a halide). masterorganicchemistry.com The reaction is greatly accelerated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comphiladelphia.edu.jo

This compound, in its native form, is not expected to undergo nucleophilic aromatic substitution as it lacks a suitable leaving group on the aromatic ring. For such a reaction to be considered, the molecule would first need to be functionalized, for example, by introducing a halogen onto the ring.

Ring Oxidation

The benzene ring is highly stable and generally resistant to oxidation under typical conditions. jove.comlibretexts.org While alkyl side chains on a benzene ring can often be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), this reaction requires the presence of at least one hydrogen atom on the benzylic carbon (the carbon directly attached to the ring). jove.comcsbsju.edu In this compound, the benzylic carbon is a quaternary center with no attached hydrogens. Therefore, this specific side-chain oxidation pathway is not viable, and the molecule is expected to be resistant to oxidation at both the ring and the benzylic position. libretexts.org

Ring Reduction

The aromatic ring can be reduced under specific conditions to yield cyclohexane (B81311) derivatives.

Catalytic Hydrogenation: This process typically requires high pressures of hydrogen gas and transition metal catalysts. The specific product depends on the catalyst and reaction conditions. For instance, rhodium on carbon (Rh/C) has been shown to be effective for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid. nih.gov

Birch Reduction: This reaction employs a dissolving metal (like Na or Li) in liquid ammonia with an alcohol as a proton source. It reduces the aromatic ring to a 1,4-cyclohexadiene. vedantu.com For benzoic acid, the reaction yields 1,4-dihydrobenzoic acid (2,5-cyclohexadiene-1-carboxylic acid), where the carboxyl group stabilizes an adjacent anionic intermediate. vedantu.com A similar outcome is expected for the title compound.

The potential reduction pathways for the aromatic ring are summarized in the table below.

| Reaction Type | Typical Reagents | Expected Product on Ring |

|---|---|---|

| Catalytic Hydrogenation | H₂, Rh/C or Ru/C, high pressure | Cyclohexane ring |

| Birch Reduction | Na, NH₃ (l), ROH | 1,4-Cyclohexadiene ring |

Reactivity of the Branched Butane (B89635) Chain

The branched butane chain is composed of saturated sp³-hybridized carbons, making its C-H bonds generally unreactive. However, modern synthetic methods, particularly in the field of C-H activation, offer potential pathways for its functionalization.

A specific search of the scientific literature reveals no C-H activation studies have been performed on this compound. However, the field of C-H activation provides a theoretical framework for potential transformations. wikipedia.orgrsc.org This area of research focuses on the conversion of inert C-H bonds into C-X bonds (where X can be C, N, O, etc.) through transition-metal catalysis. wikipedia.org

The alkyl chain of the title compound contains primary, secondary, and a tertiary C-H bond at the benzylic position. Tertiary C-H bonds are often more susceptible to functionalization than their primary or secondary counterparts in certain catalytic amination and oxidation reactions. nih.govparis-saclay.frnih.gov Catalytic systems based on metals like rhodium and palladium are frequently employed for such transformations. nih.govacs.org

General strategies for alkane C-H activation are outlined below.

| Activation Mechanism | Description | Common Catalysts |

|---|---|---|

| Oxidative Addition | A low-valent metal center inserts into the C-H bond, cleaving it and forming metal-carbon and metal-hydride bonds. | Iridium, Rhodium complexes |

| σ-Bond Metathesis | A concerted, four-centered transition state where a C-H bond is cleaved and a new C-metal bond is formed without a change in the metal's oxidation state. | Early transition metal complexes (e.g., Sc, Zr) |

| Electrophilic Activation | A highly electrophilic metal cation abstracts a hydride or coordinates to the C-H bond, facilitating proton loss. | Palladium, Platinum complexes |

Selective functionalization of the alkyl chain presents a significant challenge due to the presence of multiple C-H bond types. The reactivity generally follows the order: tertiary > secondary > primary, primarily due to the stability of the resulting radical or carbocation intermediates.

The most reactive position on the alkyl chain is the tertiary benzylic C-H bond. While this position lacks hydrogens for benzylic oxidation, it is a prime target for reactions proceeding through radical intermediates. For example, radical halogenation using reagents like N-bromosuccinimide (NBS) would be expected to occur exclusively at this position. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making it the favored site of reaction. libretexts.org

Recent advances in catalysis have demonstrated the selective amination of tertiary C-H bonds, even in the presence of more traditionally reactive benzylic C-H bonds, through careful selection of catalysts and reagents. paris-saclay.frnih.govacs.org Such methods could potentially be applied to introduce a nitrogen-containing functional group at the tertiary carbon of the butane chain.

A summary of potential selective functionalization reactions is provided below.

| Reaction | Reagents | Predicted Site of Functionalization | Rationale |

|---|---|---|---|

| Radical Halogenation | NBS, light/radical initiator | Tertiary benzylic carbon | High stability of the tertiary benzylic radical intermediate. libretexts.org |

| Catalytic Amination | Rh₂(esp)₂, PhI(OAc)₂, N-source | Tertiary benzylic carbon | Modern catalysts show high selectivity for tertiary C-H bonds. nih.govnih.gov |

Advanced Applications in Contemporary Organic Chemistry and Materials Science

Utilization as a Building Block for Complex Organic Synthesis

The bifunctional nature of cyanobenzoic acid derivatives makes them valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and industrial fields. google.comgoogle.com These compounds serve as versatile intermediates that can be elaborated through reactions targeting either the carboxylic acid or the nitrile group. google.com

Precursor in Multi-Step Synthetic Strategies

Cyanobenzoic acids are frequently employed as precursors in the multi-step synthesis of high-value chemical entities. The carboxylic acid group can be readily converted into esters, amides, or acyl halides, while the nitrile group can undergo hydrolysis, reduction to an amine, or participate in cycloaddition reactions. google.com This dual reactivity allows for sequential and controlled modifications, building molecular complexity step-by-step.

Various synthetic strategies have been developed for cyanobenzoic acid derivatives, highlighting their role as key intermediates. google.com For instance, processes often start from substituted toluenes or phthalonitriles, which are chemically transformed through a series of reactions including oxidation, hydrolysis, and cyanation to yield the desired cyanobenzoic acid structure. google.comgoogleapis.comgoogle.com These methods are designed to be scalable for industrial-level production, underscoring the importance of these compounds as foundational materials. google.com

Table 1: Exemplary Synthetic Routes to Cyanobenzoic Acid Derivatives

| Starting Material | Key Transformation Steps | Product Type | Reference |

|---|---|---|---|

| Substituted Nitrotoluene | 1. Reduction of nitro group to amine 2. Diazotization followed by cyanation (e.g., Sandmeyer reaction) 3. Oxidation of methyl group to carboxylic acid | Substituted Cyanobenzoic Acid | google.com |

| Phthalonitrile | 1. Selective hydration of one nitrile group to an amide 2. Reaction with nitrous acid under acidic conditions | Cyanobenzoic Acid | googleapis.com |

| p-Aminobenzoic acid | Diazotization followed by Sandmeyer reaction | p-Cyanobenzoic acid | researchgate.net |

| 4-Iodobenzonitrile | Electrochemical cleavage of C-I bond and capture of CO2 | 4-Cyanobenzoic Acid | mdpi.com |

Scaffold for Molecular Diversity Generation

A molecular scaffold is a core structure upon which various functional groups can be attached to create a library of related compounds. mdpi.com The cyanobenzoic acid framework is an ideal scaffold for generating molecular diversity. The distinct reactivity of the carboxylic acid and cyano groups allows for orthogonal chemical modifications, enabling the synthesis of a wide array of derivatives from a single core structure. This approach is central to medicinal chemistry for the discovery of new drug candidates. Amino acid-based structures are well-known versatile building blocks for creating such multifunctional molecules. mdpi.com

Role in Catalysis or as a Ligand Component

The utility of a molecule in catalysis often depends on its ability to coordinate with a metal center or to otherwise influence a reaction environment. The nitrile and carboxylic acid groups present in 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid offer potential coordination sites for metal ions.

Organocatalysis or Metal-Catalyzed Reaction Development

While specific organocatalytic applications of this compound are not documented, its functional groups are relevant to metal-catalyzed reactions. The development of novel catalysts is a continuous effort in chemical synthesis, with a focus on efficiency and selectivity. rutgers.edu For example, an electrocatalytic process has been developed for the synthesis of 4-cyanobenzoic acid, demonstrating the interplay between catalysis and this class of compounds. mdpi.com

Ligand Design for Specific Chemical Transformations

Effective ligands are crucial for controlling the outcome of transition-metal-catalyzed reactions. rutgers.edunih.gov Ligands can influence the reactivity, selectivity, and stability of a metal catalyst. The design of ligands often involves incorporating functional groups that can bind to the metal center. nsf.gov The carboxylate group (formed by deprotonation of the benzoic acid) and the nitrogen atom of the cyano group can both act as coordination sites. This allows cyanobenzoic acid derivatives to potentially function as bidentate or bridging ligands, stabilizing transition metal complexes used in various chemical transformations. nsf.gov

Applications in Functional Materials Science

The properties of organic molecules can be harnessed to create materials with specific functions. Cyanobenzoic acid derivatives are recognized as useful intermediates for creating functional polymers and liquid crystals. googleapis.com The rigid rod-like structure and polarity imparted by the cyano and carboxyl groups are conducive to the formation of ordered phases. For instance, 4-cyanobenzoic acid itself is known to form liquid crystals. sigmaaldrich.comsigmaaldrich.com The incorporation of such molecules into polymer chains can lead to materials with unique optical, electronic, or thermal properties, suitable for applications in displays, sensors, and other advanced technologies.

Table 2: Properties of the Representative Compound 4-Cyanobenzoic Acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 619-65-8 | sigmaaldrich.com |

| Molecular Formula | C8H5NO2 | pharmacompass.com |

| Molecular Weight | 147.13 g/mol | sigmaaldrich.com |

| Melting Point | 219-221 °C (decomposes) | sigmaaldrich.com |

| Physical Form | Liquid crystal | sigmaaldrich.com |

| Primary Use | Intermediate for pharmaceuticals, agrochemicals, liquid crystals, and functional polymers | googleapis.com |

Component in Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed with specific recognition sites for a target molecule. usm.edu The process involves polymerizing functional monomers and cross-linkers around a "template" molecule. usm.edunih.gov Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and functionality, enabling the polymer to selectively rebind the target molecule from a complex mixture. usm.edu This "lock and key" mechanism makes MIPs valuable for various applications, including separations, sensors, and catalysis. usm.eduresearchgate.net

While direct research on the use of "this compound" as a template or functional monomer in MIPs is not extensively documented in the provided search results, the principles of MIP synthesis can be applied to this compound. For instance, a related compound, (E)-4-(2-cyano-3-(dimethylamino) acryloyl) benzoic acid, derived from Poly(ethylene terephthalate) (PET) waste, has been successfully used as a template molecule in the formation of MIPs with methacrylic acid as the functional monomer. researchgate.net This demonstrates the feasibility of utilizing benzoic acid derivatives with cyano groups in the creation of selective artificial receptors. researchgate.net

The general process for creating a MIP targeting a specific molecule involves:

Complex Formation: The template molecule (in this hypothetical case, this compound) is mixed with a functional monomer in a porogenic solvent. usm.edu The functional monomer is chosen for its ability to interact with the template through non-covalent bonds like hydrogen bonding. usm.edu

Polymerization: A cross-linking agent and a polymerization initiator are added to the mixture, which is then polymerized, forming a highly cross-linked three-dimensional polymer network. usm.edu

Template Removal: The template molecule is extracted from the polymer matrix using a suitable solvent, leaving behind the specific recognition sites. usm.edu

The resulting MIP would possess a high affinity and selectivity for this compound, allowing for its use in applications such as selective extraction from environmental samples or as a recognition element in chemical sensors. nih.govresearchgate.net

| MIP Synthesis Step | Description | Key Components |

| Pre-polymerization | Formation of a complex between the template and functional monomers. | Template, Functional Monomer, Porogen |

| Polymerization | Creation of a cross-linked polymer network around the template complex. | Cross-linker, Initiator |

| Template Removal | Extraction of the template molecule to create specific binding sites. | Solvent |

Additive or Inhibitor in Atomic Layer Deposition (ALD) Processes

Currently, there is no specific information available in the provided search results detailing the use of "this compound" as an additive or inhibitor in Atomic Layer Deposition (ALD) processes.

Dyes or Optoelectronic Materials

Benzoic acid derivatives containing cyano groups are recognized for their potential in the development of dyes and optoelectronic materials. researchgate.net For instance, dyes based on 4-(cyanomethyl)benzoic acid have been studied for their optical absorption and electron injection properties, demonstrating their promise for use in solar cells. researchgate.net The cyano group, being an electron-withdrawing group, can significantly influence the electronic and optical properties of a molecule.

While direct studies on "this compound" for these specific applications are not detailed in the provided results, its structural features suggest potential utility in this area. The combination of the benzoic acid moiety, which can act as an anchoring group to semiconductor surfaces like TiO2, and the cyano group, which can modulate the electronic structure, are desirable characteristics for sensitizer (B1316253) dyes in dye-sensitized solar cells (DSSCs). researchgate.net

Theoretical studies on similar molecules have shown that the introduction of a cyano group can lead to intense absorption in the UV-Vis region, a crucial property for efficient light harvesting in photovoltaic devices. researchgate.net Furthermore, the excited state oxidation potential of such dyes is a key parameter for efficient electron injection into the conduction band of a semiconductor photoanode. researchgate.net

| Property | Relevance in Dyes/Optoelectronics | Potential Role of this compound |

| UV-Vis Absorption | Efficiently harvesting light energy. | The chromophoric system could be tuned for strong absorption. |

| Electron Injection | Transferring excited electrons to a semiconductor. | The benzoic acid can anchor to surfaces, and the cyano group can influence the energy levels. |

| Molecular Structure | Affects packing and electronic coupling. | The non-planar structure could influence intermolecular interactions. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid, and how are reaction conditions optimized?

- The synthesis typically involves coupling a substituted benzoic acid derivative with a cyanoalkyl group. For example, nucleophilic substitution or Friedel-Crafts alkylation may be employed under anhydrous conditions. Reaction optimization includes temperature control (e.g., 0–60°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., Lewis acids for alkylation). Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound validated post-synthesis?

- Characterization relies on spectroscopic techniques:

- NMR : and NMR confirm the presence of the cyano group (δ ~110–120 ppm for nitrile carbons) and methyl branching.

- IR : Absorption bands at ~2240 cm (C≡N stretch) and ~1700 cm (carboxylic acid C=O) are critical.

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion) .

Q. What preliminary biological assays are used to assess this compound’s activity?

- Initial screening includes enzyme inhibition assays (e.g., cyclooxygenase or tyrosinase) to evaluate binding affinity. Competitive inhibition kinetics are tested by varying substrate concentrations in the presence of fixed inhibitor amounts. IC values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Electron Localization Function (ELF) analysis maps electron density distribution, highlighting regions prone to nucleophilic/electrophilic attacks. Solvent effects are modeled using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Discrepancies in X-ray diffraction data (e.g., poor R-factors) are addressed by:

- Re-examining twinning or disorder in the crystal lattice using SHELXL.

- Adjusting thermal parameters for heavy atoms (e.g., sulfur or cyano groups).

- Validating hydrogen bonding networks with PLATON or OLEX2 .

Q. How does the compound’s steric environment influence its reactivity in materials science applications?

- The bulky 2-methylbutan-2-yl group introduces steric hindrance, reducing aggregation in polymer matrices. This is quantified using molecular dynamics (MD) simulations to measure free volume and diffusion coefficients. Experimental validation involves DSC to observe glass transition temperature () shifts in composite materials .

Q. What experimental controls are critical when studying its metabolic stability in vitro?

- Include:

- Negative controls : Incubations without NADPH to rule out non-enzymatic degradation.

- Positive controls : Co-administration with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways.

- LC-MS/MS monitors parent compound depletion and metabolite formation over time .

Methodological Notes

- Spectroscopic conflicts : If IR and NMR data disagree on functional group presence (e.g., ambiguous cyano signals), cross-validate with X-ray crystallography or 2D NMR (e.g., HSQC) .

- Synthetic scalability : Pilot-scale reactions should prioritize solvents with low toxicity (e.g., ethanol/water mixtures) and catalysts compatible with flow chemistry setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.